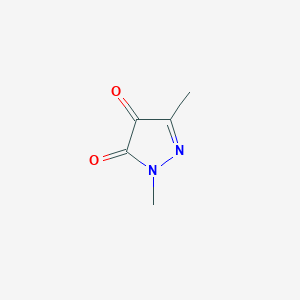
1-Ethylimidazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of 1-ethylimidazole and 2,4,6-trinitrophenol. 1-Ethylimidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylimidazole;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 1-ethylimidazole. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization. The subsequent reaction with 1-ethylimidazole is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethylimidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the nitro groups.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Ethylimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the development of sensors for detecting nitroaromatic compounds and as a component in explosive materials
Mécanisme D'action
The mechanism of action of 1-ethylimidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound used in military applications.
Uniqueness
1-Ethylimidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole ring and the nitroaromatic structure. This combination imparts distinct chemical and physical properties, making it useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
53520-96-0 |
|---|---|
Formule moléculaire |
C11H11N5O7 |
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
1-ethylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-7-4-3-6-5-7/h1-2,10H;3-5H,2H2,1H3 |
Clé InChI |
YDICQOXMRBHQHG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)










